N,N-Diphenyl-cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diphenyl-cinnamamide is a chemical compound that belongs to the class of cinnamamides It is characterized by the presence of a cinnamoyl group attached to a diphenylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diphenyl-cinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with diphenylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, leading to the formation of the desired cinnamamide derivative .
Another efficient method involves the use of continuous-flow microreactors. In this approach, methyl cinnamates react with phenylethylamines in the presence of an enzyme catalyst, such as Lipozyme® TL IM. This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle the catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of cinnamic acid derivatives with diphenylamine under controlled temperature and pressure conditions. The use of continuous-flow microreactors is also gaining traction in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diphenyl-cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cinnamamide to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnamamide derivatives depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
N,N-Diphenyl-cinnamamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: This compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N,N-Diphenyl-cinnamamide varies depending on its application. For instance, as an α-glucosidase inhibitor, it interacts with the enzyme’s active site, inhibiting its activity and thereby reducing the breakdown of carbohydrates into glucose . In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorobenzyl)-N-(4-substituted phenyl)cinnamamide: Exhibits cholinesterase inhibitory activity.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Shows significant antimicrobial activity.
Uniqueness
N,N-Diphenyl-cinnamamide stands out due to its dual functionality as both an α-glucosidase inhibitor and an antimicrobial agent.
Eigenschaften
Molekularformel |
C21H17NO |
---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(E)-N,N,3-triphenylprop-2-enamide |
InChI |
InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |
InChI-Schlüssel |
GCTCULHQKVKNJT-WUKNDPDISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.